molecular formula C21H25NO3 B300174 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

货号 B300174
分子量: 339.4 g/mol
InChI 键: MHXBXMOQIMDNLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promise in treating various B-cell malignancies.

作用机制

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including NF-κB and AKT, ultimately resulting in apoptosis of B-cells. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been found to inhibit macrophage-mediated phagocytosis and cytokine production, suggesting potential anti-inflammatory effects.
Biochemical and Physiological Effects
In preclinical studies, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce apoptosis of B-cells and inhibit tumor growth in mouse models of CLL and NHL. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been found to be well-tolerated in animal studies, with no significant toxicity observed. In a phase 1 clinical trial, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide demonstrated promising results as a monotherapy in patients with relapsed or refractory CLL and NHL, with an overall response rate of 50%.

实验室实验的优点和局限性

One advantage of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its specificity for BTK, which may reduce off-target effects and toxicity. Additionally, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown efficacy in overcoming resistance to other BTK inhibitors, expanding its potential clinical applications. However, one limitation of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its short half-life, which may require frequent dosing or formulation modifications.

未来方向

For 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide include investigating its potential in combination with other targeted therapies or chemotherapy for B-cell malignancies. Additionally, further studies are needed to elucidate its potential anti-inflammatory effects and investigate its efficacy in autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the clinical utility of this class of drugs.

合成方法

The synthesis of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves several steps, starting with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-propyl-1,3-benzodioxole-5-amine to obtain the desired benzamide. The final step involves the introduction of a tert-butyl group to the amide nitrogen, resulting in the formation of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide.

科学研究应用

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit BTK activity in both cell lines and primary cells, leading to apoptosis of B-cells. Additionally, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been found to be effective in overcoming resistance to other BTK inhibitors.

属性

产品名称

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

分子式

C21H25NO3

分子量

339.4 g/mol

IUPAC 名称

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C21H25NO3/c1-5-6-15-11-18-19(25-13-24-18)12-17(15)22-20(23)14-7-9-16(10-8-14)21(2,3)4/h7-12H,5-6,13H2,1-4H3,(H,22,23)

InChI 键

MHXBXMOQIMDNLQ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

规范 SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。